

## Synthetic Pathways to Key Intermediates

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### Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

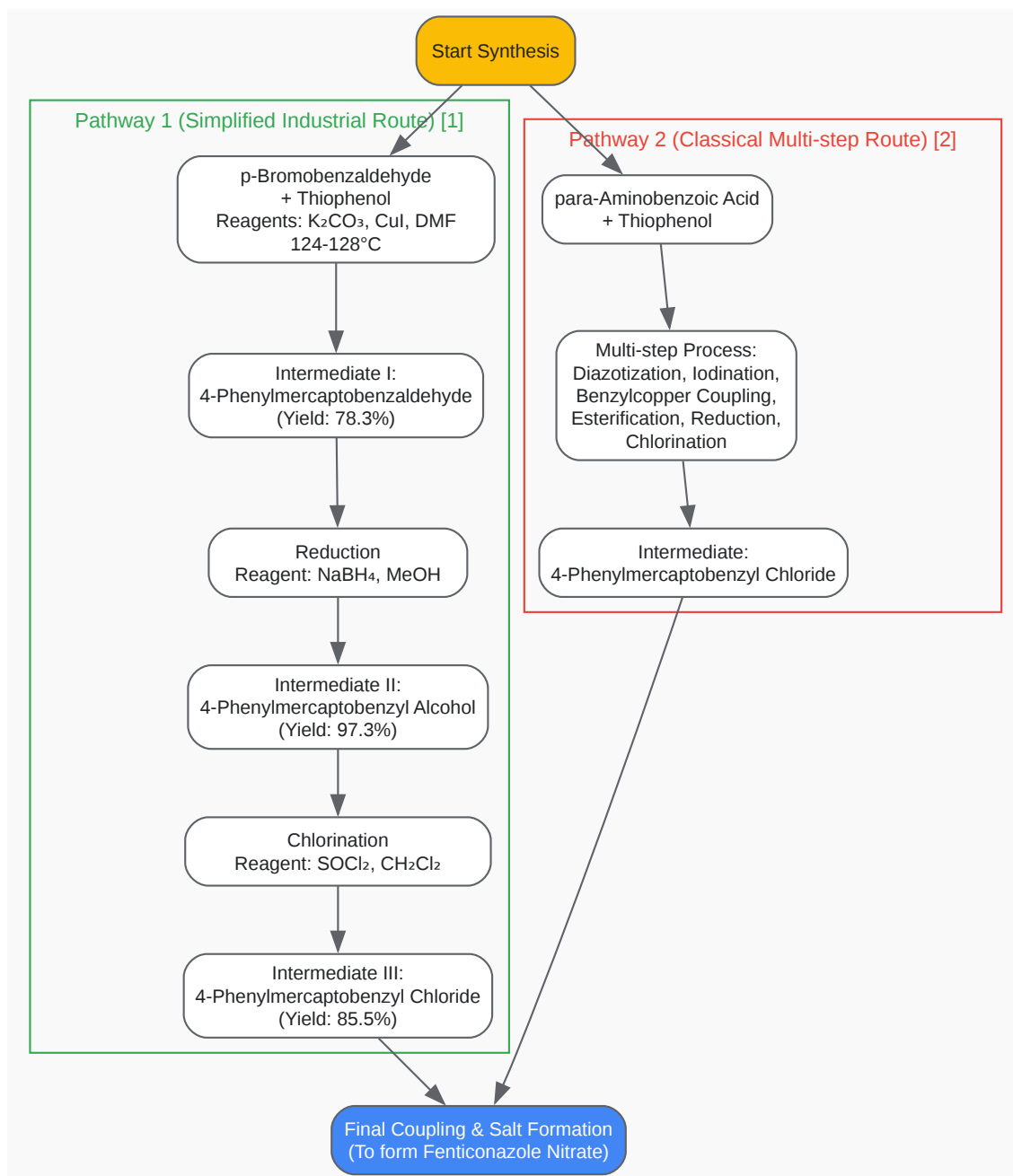
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The synthesis of **Fenticonazole Nitrate** is a multi-step process. The table below summarizes two patented methods for producing crucial intermediates.

Intermediate Name	Key Starting Materials	Key Reagents/Conditions	Reported Yield	Key Features / Improvements
4-Phenylmercaptobenzaldehyde [1]	p-Bromobenzaldehyde, Thiophenol	K <sub>2</sub> CO <sub>3</sub> , CuI, DMF, 124-128°C [1]	78.3% [1]	Uses cheaper reagents; avoids stringent anhydrous/anaerobic conditions [1]
4-Phenylmercaptobenzyl Chloride [2] [1]	4-Phenylmercaptobenzaldehyde	(Path A) NaBH <sub>4</sub> , MeOH; then SOCl <sub>2</sub> , CH <sub>2</sub> Cl <sub>2</sub> [1]	97.3% (alcohol), 85.5% (chloride) [1]	Simpler, more industrial-friendly reduction and chlorination steps [1]
	4-Iodobenzoic Acid, Thiophenol	(Path B) Multiple steps: Diazotization; Benzylcopper coupling; Esterification; LiAlH <sub>4</sub> reduction; SOCl <sub>2</sub> chlorination [2]	N/A (Overall yield for Fenticonazole Nitrate >15%) [2]	More complex, classical route; allows for chiral resolution of intermediates [2]

The workflow below illustrates the two main pathways for building the core structure of Fenticonazole.



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This diagram compares two primary synthetic routes for **Fenticonazole Nitrate** intermediates.

## Detailed Experimental Protocols

Here are the specific methodologies for synthesizing the intermediates as described in the patents.

### Protocol 1: Synthesis of 4-Phenylmercaptobenzaldehyde [1]

- **Reaction Setup:** At 25°C, add 592 g of p-bromobenzaldehyde, 360 g of thiophenol, 480 g of potassium carbonate, 16 g of CuI, and 2000 ml of DMF into a 5000 mL reaction flask.
- **Reaction Execution:** Stir and heat the mixture to 124-128°C. React for about 6 hours, monitoring by TLC (n-Hexane:ethyl acetate = 10:1) until the reaction is complete.
- **Work-up and Isolation:** Cool to 90°C and filter. Concentrate the filtrate to dryness under reduced pressure (85°C, 1720 Pa) to recover DMF, obtaining a viscous residue.
- **Purification:** Add 2400 ml of dichloromethane to the residue. Wash the organic layer with water three times. Dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to recover dichloromethane.
- **Crystallization:** Dissolve the residue in 240 ml of a hexane:ethyl acetate (1:1) mixed solution. Frozen crystallization yields 536 g of white crystalline powder (78.3% yield).

## Protocol 2: Synthesis of 4-Phenylmercaptobenzyl Chloride (via alcohol intermediate) [1]

- **Reduction Step:** At 25°C, place 527 g of 4-phenylmercaptobenzaldehyde and 2965 ml of methanol in a 5000 mL flask. Add 29.65 g of sodium borohydride in three batches. Stir and raise the temperature to 48°C, reacting for about 1 hour (monitor by TLC). After completion, adjust the pH to 6 with hydrochloric acid. Concentrate under reduced pressure to recover methanol, obtaining a light-yellow crystalline powder of 4-phenylmercaptobenzyl alcohol (518.7 g, 97.3% yield).
- **Chlorination Step:** Dissolve 514.6 g of the above alcohol in 2573 ml of dichloromethane. Cool in an ice-water bath to 0-5°C. Slowly add 352.8 g of thionyl chloride dropwise. After addition, heat to reflux (45°C) for 4 hours. Concentrate under reduced pressure, add 2570 ml of n-hexane, stir, and crystallize. Filter and dry to obtain 4-phenylmercaptobenzyl chloride (482.6 g, 85.5% yield).

## Key Technical Insights for Professionals

- **Process Improvement:** Recent patents focus on replacing hazardous reagents like sodium hydride and expensive solvents (e.g., hexamethylphosphoric triamide) with safer, cheaper alternatives like potassium carbonate and copper iodide, making the process more suitable for industrial scale-up [2] [1].
- **Chiral Resolution:** One patent describes resolving a key chiral intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl) ethanol, using L-camphorsulfonic acid. The resulting levorotatory enantiomer of **Fenticonazole Nitrate** was reported to possess greater antibacterial activity than the racemate and the dextrorotatory form [2].

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## References

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2. Fenticonazole nitrate, preparation of levorotatory form and ... [patents.google.com]

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